molecular formula C11H14Cl2FNO B1424527 2-Chloro-4-fluorophenyl 3-pyrrolidinylmethyl ether hydrochloride CAS No. 1219949-18-4

2-Chloro-4-fluorophenyl 3-pyrrolidinylmethyl ether hydrochloride

Cat. No.: B1424527
CAS No.: 1219949-18-4
M. Wt: 266.14 g/mol
InChI Key: DRDXWGIVOSXILT-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorophenyl 3-pyrrolidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C11H13ClFNO It is a derivative of phenyl ether and contains both chloro and fluoro substituents on the phenyl ring, as well as a pyrrolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluorophenyl 3-pyrrolidinylmethyl ether hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-fluorophenol and pyrrolidine.

    Ether Formation: The phenol group of 2-chloro-4-fluorophenol is reacted with pyrrolidine in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.

    Hydrochloride Formation: The resulting 2-chloro-4-fluorophenyl 3-pyrrolidinylmethyl ether is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluorophenyl 3-pyrrolidinylmethyl ether hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidinylmethyl group.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

    Substitution Reactions: Products include derivatives with different substituents replacing the chloro or fluoro groups.

    Oxidation: Products include oxidized forms of the pyrrolidinylmethyl group.

    Reduction: Products include reduced forms of the pyrrolidinylmethyl group.

    Hydrolysis: Products include the corresponding phenol and pyrrolidine derivatives.

Scientific Research Applications

2-Chloro-4-fluorophenyl 3-pyrrolidinylmethyl ether hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorophenyl 3-pyrrolidinylmethyl ether hydrochloride involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence its binding affinity to enzymes or receptors, while the pyrrolidinylmethyl group can modulate its overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenyl 3-piperidinylmethyl ether: Similar structure but with a piperidine ring instead of pyrrolidine.

    6-(Chloromethyl)-2-(2-fluorophenyl)-4-pyrimidinol: Contains a pyrimidine ring and different substitution pattern.

    2-Chloroethyl 5-fluoro-2-nitrophenyl ether: Contains a nitro group and different substitution pattern.

Uniqueness

2-Chloro-4-fluorophenyl 3-pyrrolidinylmethyl ether hydrochloride is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring and the presence of a pyrrolidinylmethyl group. This combination imparts distinct chemical properties and potential biological activities that are not found in other similar compounds.

Biological Activity

2-Chloro-4-fluorophenyl 3-pyrrolidinylmethyl ether hydrochloride, a compound characterized by its unique chloro and fluoro substituents on the phenyl ring, has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H13ClFNO
  • Molecular Weight : 233.68 g/mol
  • CAS Number : 1219949-18-4

The compound is synthesized through the reaction of 2-chloro-4-fluorophenol with pyrrolidine, followed by treatment with hydrochloric acid to yield the hydrochloride salt. This process involves ether formation and is typically optimized for yield and purity in industrial settings.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The presence of chloro and fluoro groups enhances its binding affinity, while the pyrrolidinylmethyl group may modulate its overall activity.

Biological Activity Overview

Research indicates that this compound exhibits potential inhibitory effects on specific enzymes, particularly tyrosinase, which is involved in melanin production. The incorporation of the 3-chloro-4-fluorophenyl fragment into various chemotypes has been shown to improve inhibitory activity against tyrosinase from Agaricus bisporus, suggesting a promising avenue for further exploration in dermatological applications .

Case Studies and Research Findings

  • Tyrosinase Inhibition :
    • A study demonstrated that compounds containing the 3-chloro-4-fluorophenyl motif showed enhanced binding to the catalytic site of tyrosinase, leading to improved inhibitory activity compared to reference compounds. Docking studies supported these findings, indicating a strong interaction between the compound and the enzyme's active site .
  • Pharmacological Applications :
    • The compound has been investigated for its potential as a pharmaceutical intermediate or active ingredient in treatments targeting melanin-related disorders. Its unique structure allows for modifications that could enhance efficacy and reduce side effects in therapeutic applications .

Data Table: Biological Activity Summary

Activity Target Effect Reference
Tyrosinase InhibitionTyrosinase (AbTYR)Enhanced inhibition
Enzyme InteractionVarious enzymesModulated activity
Potential Pharmaceutical UseMelanin disordersActive ingredient candidate

Properties

IUPAC Name

3-[(2-chloro-4-fluorophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO.ClH/c12-10-5-9(13)1-2-11(10)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDXWGIVOSXILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=C(C=C(C=C2)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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